

# Confirming the Structure of Methyl 2-(aminomethyl)nicotinate: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-(aminomethyl)nicotinate

Cat. No.: B1611452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Methyl 2-(aminomethyl)nicotinate** and its structural isomers, Methyl 5-(aminomethyl)nicotinate and Methyl 6-(aminomethyl)nicotinate. Due to the limited availability of experimental data for **Methyl 2-(aminomethyl)nicotinate**, this document relies on high-quality predicted spectroscopic data to facilitate its structural confirmation and differentiation from its isomers.

## Structural Comparison and Predicted Data

The precise positioning of the aminomethyl group on the pyridine ring significantly influences the physicochemical and spectroscopic properties of these isomers. Understanding these differences is crucial for unambiguous structural assignment.

Property	Methyl 2-(aminomethyl)nicotinate	Methyl 5-(aminomethyl)nicotinate	Methyl 6-(aminomethyl)nicotinate
CAS Number	734510-19-1	1001756-84-8	139183-87-2
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	166.18 g/mol	166.18 g/mol	166.18 g/mol
Predicted <sup>1</sup> H NMR	See Predicted Data section	See Predicted Data section	See Predicted Data section
Predicted IR	See Predicted Data section	See Predicted Data section	See Predicted Data section
Predicted Mass Spec.	See Predicted Data section	See Predicted Data section	See Predicted Data section

## Experimental Protocols

While specific experimental data for **Methyl 2-(aminomethyl)nicotinate** is not readily available in the public domain, the following protocols outline the general procedures for its synthesis and structural characterization based on methods reported for analogous compounds.

### Synthesis of Methyl 2-(aminomethyl)nicotinate

A plausible synthetic route involves the reduction of a corresponding nitrile or the amination of a halomethyl derivative. A general procedure for the synthesis of aminomethyl nicotinate esters can be adapted as follows:

- Starting Material: Methyl 2-(bromomethyl)nicotinate or Methyl 2-cyanonicotinate.
- Reaction Conditions:
  - From Bromomethyl derivative: Treatment with a source of ammonia, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction).

- From Cyano derivative: Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel in a suitable solvent like methanol saturated with ammonia.
- Work-up and Purification: The reaction mixture is typically filtered to remove the catalyst. The solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

## Spectroscopic Characterization

To confirm the structure of the synthesized compound, a combination of spectroscopic techniques should be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The spectrum is recorded on a 400 MHz or higher field spectrometer. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the aromatic protons, the aminomethyl protons, and the methyl ester protons are analyzed to confirm the substitution pattern.
  - $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is recorded to identify the number of unique carbon atoms and their chemical environments.
- Infrared (IR) Spectroscopy:
  - The IR spectrum is recorded using an FT-IR spectrometer, typically with the sample prepared as a thin film or a KBr pellet. Key vibrational frequencies to be observed include N-H stretching of the amino group, C=O stretching of the ester, and C=C/C=N stretching of the pyridine ring.
- Mass Spectrometry (MS):
  - Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

## Predicted Spectroscopic Data

The following are predicted spectroscopic data for **Methyl 2-(aminomethyl)nicotinate** and its isomers, which can serve as a reference for experimental validation.

### Methyl 2-(aminomethyl)nicotinate

- Predicted  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 8.65 (dd, 1H), 8.20 (dd, 1H), 7.25 (dd, 1H), 4.10 (s, 2H,  $-\text{CH}_2\text{NH}_2$ ), 3.95 (s, 3H,  $-\text{OCH}_3$ ), 1.80 (br s, 2H,  $-\text{NH}_2$ ).
- Predicted FT-IR ( $\text{cm}^{-1}$ ): 3350-3250 (N-H stretch), 2950 (C-H stretch), 1725 (C=O stretch, ester), 1600, 1480 (C=C, C=N stretch, aromatic).
- Predicted Mass Spectrum (EI) m/z (%): 166 ( $\text{M}^+$ ), 149 ( $\text{M}^+ - \text{NH}_3$ ), 135 ( $\text{M}^+ - \text{OCH}_3$ ), 107 ( $\text{M}^+ - \text{COOCH}_3$ ).

### Methyl 5-(aminomethyl)nicotinate

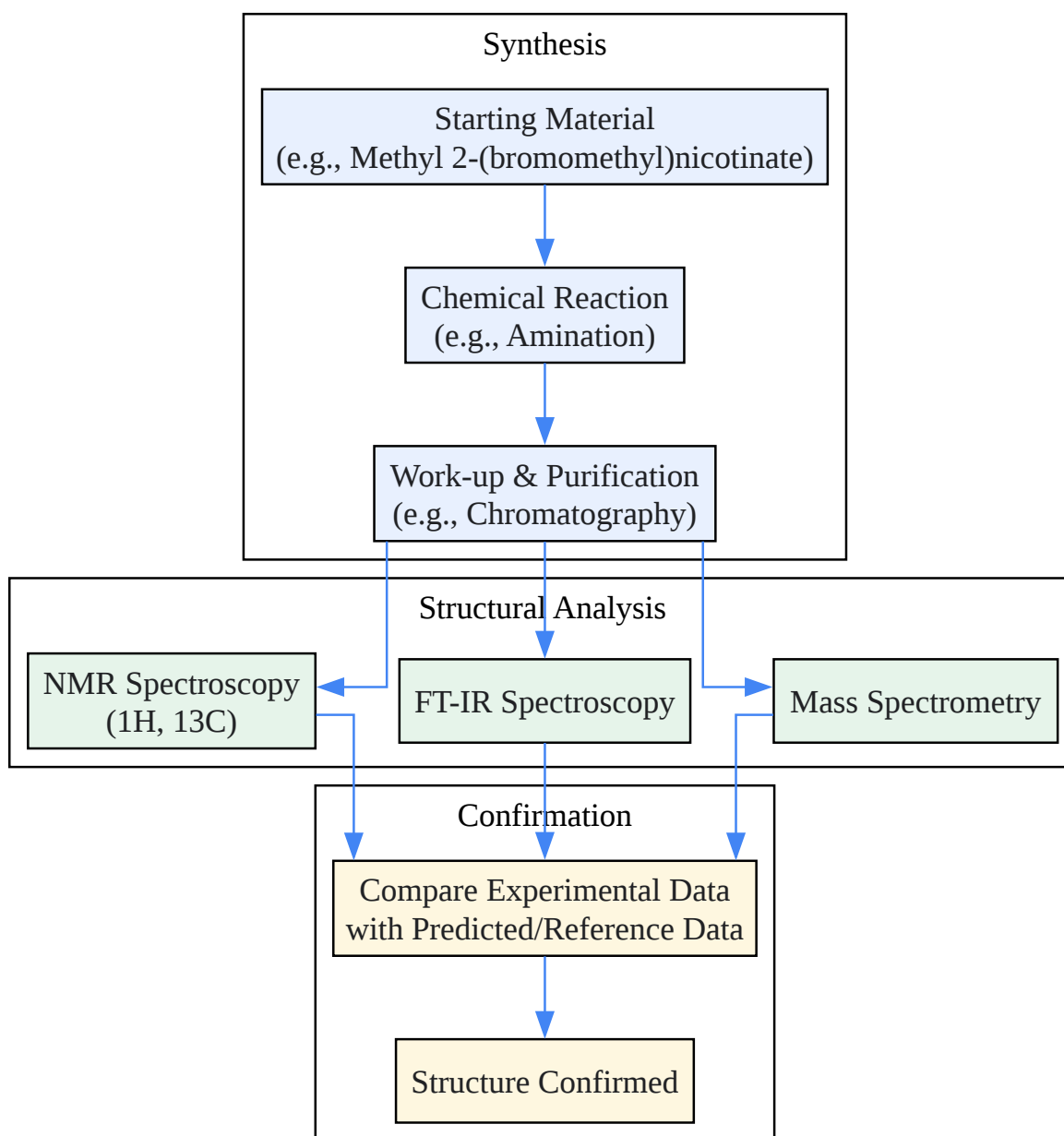
- Predicted  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 9.05 (s, 1H), 8.70 (s, 1H), 8.25 (s, 1H), 3.98 (s, 2H,  $-\text{CH}_2\text{NH}_2$ ), 3.94 (s, 3H,  $-\text{OCH}_3$ ), 1.75 (br s, 2H,  $-\text{NH}_2$ ).
- Predicted FT-IR ( $\text{cm}^{-1}$ ): 3350-3250 (N-H stretch), 2955 (C-H stretch), 1720 (C=O stretch, ester), 1595, 1475 (C=C, C=N stretch, aromatic).
- Predicted Mass Spectrum (EI) m/z (%): 166 ( $\text{M}^+$ ), 149 ( $\text{M}^+ - \text{NH}_3$ ), 135 ( $\text{M}^+ - \text{OCH}_3$ ), 107 ( $\text{M}^+ - \text{COOCH}_3$ ).

### Methyl 6-(aminomethyl)nicotinate

- Predicted  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 9.00 (d, 1H), 8.20 (dd, 1H), 7.40 (d, 1H), 4.05 (s, 2H,  $-\text{CH}_2\text{NH}_2$ ), 3.93 (s, 3H,  $-\text{OCH}_3$ ), 1.78 (br s, 2H,  $-\text{NH}_2$ ).
- Predicted FT-IR ( $\text{cm}^{-1}$ ): 3360-3260 (N-H stretch), 2950 (C-H stretch), 1722 (C=O stretch, ester), 1590, 1470 (C=C, C=N stretch, aromatic).
- Predicted Mass Spectrum (EI) m/z (%): 166 ( $\text{M}^+$ ), 149 ( $\text{M}^+ - \text{NH}_3$ ), 135 ( $\text{M}^+ - \text{OCH}_3$ ), 107 ( $\text{M}^+ - \text{COOCH}_3$ ).

## Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a target compound like **Methyl 2-(aminomethyl)nicotinate**.



[Click to download full resolution via product page](#)

Synthesis and structural confirmation workflow.

- To cite this document: BenchChem. [Confirming the Structure of Methyl 2-(aminomethyl)nicotinate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611452#confirming-the-structure-of-methyl-2-aminomethyl-nicotinate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)